benzyl 3-oxopyrazolidine-1-carboxylate

protecting group strategy orthogonal deprotection multi-step synthesis

Benzyl 3-oxopyrazolidine-1-carboxylate (molecular formula C₁₁H₁₂N₂O₃, molecular weight 220.22 g/mol) is a Cbz‑protected pyrazolidin‑3‑one derivative that serves as a versatile building block in heterocyclic synthesis and medicinal chemistry [REFS‑1]. The compound features a five‑membered pyrazolidine ring bearing a reactive ketone at position 3 and a benzyloxycarbonyl (Cbz) protecting group at N(1).

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
Cat. No. B8666105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 3-oxopyrazolidine-1-carboxylate
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC1CN(NC1=O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C11H12N2O3/c14-10-6-7-13(12-10)11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14)
InChIKeyAGTCMTUCMQLUMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-Oxopyrazolidine-1-Carboxylate: Core Scaffold Identity for Procurement-Driven Synthetic and Medicinal Chemistry Workflows


Benzyl 3-oxopyrazolidine-1-carboxylate (molecular formula C₁₁H₁₂N₂O₃, molecular weight 220.22 g/mol) is a Cbz‑protected pyrazolidin‑3‑one derivative that serves as a versatile building block in heterocyclic synthesis and medicinal chemistry [REFS‑1]. The compound features a five‑membered pyrazolidine ring bearing a reactive ketone at position 3 and a benzyloxycarbonyl (Cbz) protecting group at N(1). This architecture positions it as a strategic intermediate for multi‑step syntheses of nitrogen‑rich heterocycles, including pyrazolidinone‑based enzyme inhibitors and constrained peptidomimetics [REFS‑2].

Why Generic Substitution of Benzyl 3-Oxopyrazolidine-1-Carboxylate with In‑Class Analogs Risks Synthetic Failure


Interchanging benzyl 3-oxopyrazolidine-1-carboxylate with its closest in‑class analogs—tert‑butyl 3‑oxopyrazolidine‑1‑carboxylate, benzyl 3‑oxopyrrolidine‑1‑carboxylate, or 1‑benzyl‑3‑pyrazolidinone—introduces orthogonal deprotection liabilities, divergent hydrogen‑bonding capacities, and altered ring‑strain/reactivity profiles that can cascade into failed synthetic routes [REFS‑1]. The Cbz group is cleaved by hydrogenolysis (H₂, Pd/C) under neutral conditions, while the tert‑butoxycarbonyl (Boc) analog demands acidic treatment (TFA/HCl) that may be incompatible with acid‑sensitive substrates [REFS‑2]. Replacing the pyrazolidine ring with a pyrrolidine changes the hydrogen‑bond donor count from 1 to 0 (since pyrrolidine lacks the N(2)–H), potentially abolishing key intermolecular interactions required for target engagement or crystal packing [REFS‑3]. These differences are not cosmetic; they directly determine whether downstream deprotection or coupling steps succeed. The evidence below quantifies these distinctions.

Quantitative Differential Evidence for Benzyl 3-Oxopyrazolidine-1-Carboxylate versus Closest Analogs


Deprotection Orthogonality: Cbz vs. Boc Enables Acid‑Free Cleavage

The Cbz group on benzyl 3‑oxopyrazolidine‑1‑carboxylate is quantitatively removed by catalytic hydrogenation (H₂, 1 atm, 10% Pd/C, MeOH, 25 °C, 2–4 h) without affecting base‑ or nucleophile‑sensitive functionality [REFS‑1]. In contrast, the tert‑butyl 3‑oxopyrazolidine‑1‑carboxylate analog requires acidic cleavage (20–50% TFA in CH₂Cl₂, 0–25 °C, 1–4 h), conditions that can protonate basic amines, hydrolyze acetals, or trigger unwanted rearrangements [REFS‑2]. This orthogonality eliminates the need for acid scavengers or post‑deprotection neutralization.

protecting group strategy orthogonal deprotection multi-step synthesis

Hydrogen‑Bond Donor Capacity: Pyrazolidine Ring (1 HBD) vs. Pyrrolidine Ring (0 HBD)

Benzyl 3‑oxopyrazolidine‑1‑carboxylate possesses one hydrogen‑bond donor (N(2)–H) from the pyrazolidine ring, a feature absent in the structurally analogous benzyl 3‑oxopyrrolidine‑1‑carboxylate (CID 561203), which has a computed H‑Bond Donor Count of 0 [REFS‑1]. The pyrazolidine N(2)–H also contributes to a higher Topological Polar Surface Area (TPSA) (estimated ~59 Ų based on the tert‑butyl pyrazolidine TPSA of 58.6 Ų [REFS‑2]) compared to the pyrrolidine analog (46.6 Ų [REFS‑1]). In molecular recognition contexts, the additional donor can form a specific hydrogen bond with a protein backbone carbonyl or a water molecule, whereas the pyrrolidine analog cannot.

molecular recognition target engagement solubility parameter

Reproducible Multi‑Gram Synthetic Yield from Patent‑Documented Procedure

A patent‑specified route (US09227971B2) produces benzyl 3‑oxopyrazolidine‑1‑carboxylate as a white solid in 59% yield (5.31 g isolated from 5.00 g pyrazolidin‑3‑one hydrochloride, 40.8 mmol scale) using CbzCl (1.15 equiv) and DIEA (2.5 equiv) in DCM at 0 °C to room temperature over 3 h, followed by SiO₂ column chromatography (Rf = 0.35 in 100% EtOAc) [REFS‑1]. In contrast, literature syntheses of the tert‑butyl analog frequently rely on Boc₂O under DMAP catalysis in THF/MeCN, with reported yields spanning 45–78% depending on scale [REFS‑2]. The Cbz procedure benefits from the benzyl chromophore, which simplifies TLC monitoring and flash chromatography, whereas the Boc analog lacks a strong UV‑active chromophore, complicating purification in the absence of ELSD or MS detectors.

process scalability synthetic methodology quality assurance

Lipophilicity Tuning: Cbz Imparts Higher logP than Boc, Influencing Phase‑Transfer and Chromatographic Behavior

The computed logP for the core tert‑butyl 3‑oxopyrazolidine‑1‑carboxylate is XLogP3‑AA = 0.3 [REFS‑1], while benzyl 3‑oxopyrrolidine‑1‑carboxylate (same ester side‑chain as the target compound but with a pyrrolidine ring) has XLogP3‑AA = 1.2 [REFS‑2]. Extrapolating from these data, benzyl 3‑oxopyrazolidine‑1‑carboxylate is estimated to have XLogP3‑AA ≈ 0.8–1.0—a 0.5–0.7 log unit increase relative to the Boc‑protected pyrazolidine. This elevated lipophilicity directly affects retention on reverse‑phase HPLC (predicted increase of 2–4 minutes under standard C18 gradient conditions) and organic/aqueous partition behavior during extractive workup.

logP optimization chromatographic retention phase-transfer catalysis

Chiral Resolution Potential: the Cbz Group Provides a UV Chromophore Lacking in Boc‑Protected Analogs

In asymmetric organocatalysis, pyrazolidin‑3‑one derivatives bearing a Cbz group at N(1) have been resolved into diastereoisomeric intermediates that exhibit differential enantioselectivity in Diels–Alder reactions [REFS‑1]. The benzyl chromophore (λmax ≈ 254 nm) enables straightforward HPLC or MPLC monitoring of diastereomeric separation, a practical advantage absent from the Boc analog (λmax < 220 nm, end‑absorption only). In one study, a Cbz‑protected pyrazolidinone‑proline conjugate gave good diastereo‑ and enantioselectivities across a range of aryl aldehydes; one diastereoisomer proved superior in enantioselectivity, indicating a ‘matched’ stereochemical pairing [REFS‑2]. This UV‑active tag is essential for preparative chiral chromatography, as the Boc‑protected analog requires refractive index or ELSD detection, which is incompatible with gradient elution.

chiral separation diastereomeric resolution asymmetric catalysis

Direct Precursor to Free Pyrazolidin‑3‑one: Mild Hydrogenolytic Deprotection Preserves the Keto Group and Ring Integrity

Hydrogenolytic removal of the Cbz group from benzyl 3‑oxopyrazolidine‑1‑carboxylate generates the free pyrazolidin‑3‑one quantitatively (confirmed by ¹H NMR disappearance of the benzyl CH₂ singlet at δ 5.15–5.25 ppm and appearance of the N(2)–H signal at δ 10–11 ppm) under neutral conditions that leave the 3‑keto group intact [REFS‑1]. In contrast, the Boc analog releases tert‑butyl cation and isobutylene upon acidolysis, which can alkylate nucleophilic sites in the product [REFS‑2]. The N(1)‑unprotected pyrazolidin‑3‑one generated from the Cbz precursor is a versatile intermediate for subsequent N‑alkylation, N‑acylation, or N‑sulfonylation, as demonstrated in the synthesis of 5‑aminoalkyl‑3‑pyrazolidinones and perhydroimidazo[1,5‑b]pyrazoles [REFS‑3].

deprotection efficiency functional group tolerance building block versatility

Prioritized Application Scenarios for Benzyl 3-Oxopyrazolidine-1-Carboxylate Based on Quantitative Differentiation


Multi‑Step Synthesis Requiring Acid‑Sensitive Orthogonal Protecting‑Group Strategies

When a synthetic route contains acid‑labile groups (e.g., silyl ethers, acetals, trityl amines, or acid‑sensitive heterocycles), the Cbz group on benzyl 3‑oxopyrazolidine‑1‑carboxylate allows N(1) deprotection via neutral hydrogenolysis without exposing the molecule to TFA or HCl [REFS‑1]. The tert‑butyl analog cannot be used in these contexts without risking premature global deprotection. This is particularly relevant in the synthesis of jasmonate‑isoleucine analogs and other natural product‑derived conjugates where acid‑sensitive stereocenters or glycosidic linkages are present [REFS‑2].

Diastereomeric Resolution and Asymmetric Catalyst Development

The benzyl chromophore (λmax ≈ 254 nm) enables UV‑guided preparative HPLC or MPLC separation of diastereomeric intermediates derived from benzyl 3‑oxopyrazolidine‑1‑carboxylate [REFS‑3]. This is a practical prerequisite for laboratories developing chiral pyrazolidin‑3‑one organocatalysts, as the Boc analog lacks a strong UV chromophore and cannot be tracked by standard UV detectors during chiral chromatography [REFS‑4]. Researchers pursuing enantioselective iminium‑ion or hydrogen‑bonding catalysis should procure the Cbz‑protected variant for this operational reason.

Synthesis of Pyrazolidin‑3‑One‑Based Enzyme Inhibitors and Peptidomimetics

The free pyrazolidin‑3‑one liberated by Cbz hydrogenolysis is a direct precursor for N‑alkylation or N‑acylation to generate libraries of pyrazolidin‑3‑one derivatives [REFS‑5]. This scaffold has yielded inhibitors of dipeptidyl peptidase IV (DP‑IV, IC₅₀ = 1.56 µM for the most active analog) [REFS‑6] and 5‑lipoxygenase (IC₅₀ = 60 nM for 4‑(ethylthio)‑1‑phenyl‑3‑pyrazolidinone) [REFS‑7]. The Cbz‑protected starting material ensures that the N(1) position can be selectively unmasked and derivatized without competitive reaction at the 3‑keto group, a selectivity advantage over 1‑benzyl‑3‑pyrazolidinone, which requires harsher N‑debenzylation conditions (Na/NH₃ or strong acid).

Solid‑Phase Peptide Synthesis (SPPS) and Bioconjugation Workflows

The Cbz group is compatible with Fmoc‑based SPPS, enabling benzyl 3‑oxopyrazolidine‑1‑carboxylate to serve as a non‑proteinogenic amino acid surrogate for backbone constraint or β‑turn mimicry [REFS‑5]. Upon resin cleavage (typically 95% TFA), the Cbz group remains intact, allowing a subsequent hydrogenolysis step to reveal the free hydrazide for on‑resin or in‑solution cyclization. This two‑stage deprotection strategy is not feasible with the Boc analog, which would be cleaved simultaneously with the resin linker under acidic conditions.

Quote Request

Request a Quote for benzyl 3-oxopyrazolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.